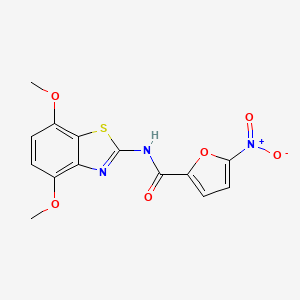

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6S/c1-21-7-3-4-8(22-2)12-11(7)15-14(24-12)16-13(18)9-5-6-10(23-9)17(19)20/h3-6H,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKRBXSLMBZFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The methoxy groups on the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its nitrofuran moiety.

Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not fully understood. it is believed to interact with cellular proteins and enzymes, disrupting normal cellular functions. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and cell damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be contextualized by comparing it to analogous compounds, as detailed below:

Structural Analogues

Key analogues include:

- Compound 3 : N-(3-pyridylmethyl-6-ethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide .

- Compound 4 : N-(benzyl-5-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide .

- CBK277757 : N-(4,5-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide .

- CAS 862807-45-2 : N-(4,7-dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide .

Structural and Physicochemical Differences

| Parameter | Target Compound (4,7-dimethoxy) | Compound 3 (6-ethyl, 3-pyridylmethyl) | Compound 4 (5-methoxy, benzyl) | CBK277757 (4,5-dichloro) | CAS 862807-45-2 (4,7-dichloro) |

|---|---|---|---|---|---|

| Substituents | 4,7-OCH₃ | 6-ethyl, 3-pyridylmethyl | 5-OCH₃, benzyl | 4,5-Cl | 4,7-Cl |

| Molecular Weight (g/mol) | ~356* | ~386 (estimated) | ~376 (estimated) | 358.2 | 358.2 |

| XLogP3 | ~2.5 (predicted) | ~3.8 (predicted) | ~3.2 (predicted) | 4.4 | 4.4 |

| TPSA | ~129 | ~129 | ~129 | 129 | 129 |

| Key Features | Enhanced solubility | Bioisostere (pyridine vs. benzene) | Methoxy improves lipophilicity | High lipophilicity | High lipophilicity |

*Predicted based on analogues.

Functional Group Impact

- Methoxy vs. Chloro groups (electron-withdrawing) may improve stability but reduce solubility .

- Nitrofuran Role : The 5-nitrofuran group is critical for redox-mediated cytotoxicity, a feature conserved across all analogues .

Assay Compatibility

Compound 6 (N-methyl-tetrahydrobenzothiazole-thiazole carboxamide) was flagged for intrinsic fluorescence, complicating FRET-based assays. The target compound’s dimethoxy substituents lack conjugated π-systems, minimizing such interference .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : Methoxy substitutions optimize solubility and target binding, while chloro groups favor membrane penetration but may limit solubility.

- Therapeutic Potential: The dimethoxy variant’s balanced physicochemical profile positions it as a promising candidate for further optimization in antimicrobial or enzyme-inhibitor drug development.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety fused with a nitrofuran group, which is believed to contribute significantly to its biological properties. The synthesis typically involves the condensation of 4,7-dimethoxy-1,3-benzothiazol-2-amine with 5-nitrofuran-2-carboxylic acid , often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane under reflux conditions .

Antimicrobial Properties

Research indicates that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exhibits significant antimicrobial activity. The nitrofuran moiety is known for generating reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in microbial cells, thereby inhibiting their growth .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies suggest that it may interact with specific cellular proteins and enzymes, disrupting normal cellular functions. This disruption is likely mediated through the formation of reactive intermediates from the nitro group, which can induce apoptosis in cancer cells .

Case Study: Antiproliferative Effects

In vitro studies have shown that N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide demonstrates varying levels of antiproliferative activity against different cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| A549 | 8.78 ± 3.62 | High |

| HCC827 | 6.68 ± 15 | High |

| NCI-H358 | 15.49 ± 0.07 | Moderate |

These results indicate a promising therapeutic potential for this compound in treating lung cancer .

The mechanism by which N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.

- Oxidative Stress Induction : The generation of ROS leads to cellular damage.

- Apoptosis Activation : Disruption of normal cellular functions can trigger programmed cell death pathways .

Comparative Analysis with Similar Compounds

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be compared with other compounds in the benzothiazole family regarding their biological activities:

| Compound | Biological Activity |

|---|---|

| N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | Anticancer, Antimicrobial |

| N-(4-methylthio)-benzothiazole | Antiviral |

| Benzothiazole derivatives | Varies widely; some exhibit anti-inflammatory properties |

This comparison highlights the unique biological profile of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide due to its specific structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.